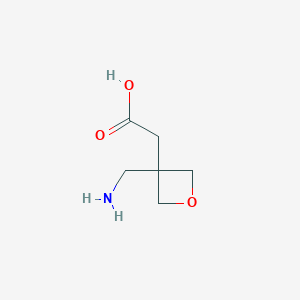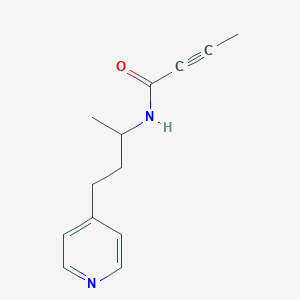![molecular formula C23H23ClN4O3S B2746196 2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide CAS No. 1105219-85-9](/img/structure/B2746196.png)
2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is a compound notable for its complex structure and multifaceted applications in various fields such as chemistry, biology, and medicine. Its unique composition, featuring a combination of chlorophenoxy, phenethylamino, and thieno[3,4-c]pyrazole groups, contributes to its versatility and effectiveness in diverse scientific research and industrial contexts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide generally involves multiple steps, starting from commercially available precursors. The first step typically includes the formation of the thieno[3,4-c]pyrazole ring through a cyclization reaction, followed by the incorporation of the phenethylamino and chlorophenoxy groups. Reaction conditions such as temperature, solvents, and catalysts play a crucial role in the efficiency and yield of the synthesis process.
Industrial Production Methods: On an industrial scale, the production of this compound is optimized for cost-effectiveness and scalability. This often involves using continuous flow chemistry techniques to ensure consistent product quality and higher production rates. Advanced purification methods, such as recrystallization and chromatography, are employed to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions: This compound undergoes a variety of chemical reactions, including:
Oxidation: Involving agents like hydrogen peroxide or ozone.
Reduction: Utilizing reducing agents such as lithium aluminum hydride.
Substitution: Typical conditions include nucleophilic or electrophilic substitution, depending on the functional groups involved.
Common Reagents and Conditions: Reagents such as strong acids, bases, and oxidizing/reducing agents are commonly used. Reactions are typically conducted under controlled temperatures and pressures to optimize yields.
Major Products Formed: The primary products formed from these reactions depend on the specific reaction pathway. For instance, oxidation can result in the formation of oxo derivatives, while reduction might yield amine derivatives.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide is utilized in various scientific research fields:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in the development of biochemical assays to investigate enzyme activities and cellular processes.
Medicine: It is explored for its potential therapeutic properties, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: The compound's unique properties make it valuable in manufacturing specialized materials and chemical products.
Mechanism of Action
The mechanism by which 2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide exerts its effects involves interacting with specific molecular targets, such as enzymes or receptors. Its binding affinity and activity modulation are influenced by the structural components of the compound, which enable it to inhibit or activate biological pathways critical for its intended applications.
Comparison with Similar Compounds
When compared to other compounds with similar structures, 2-(4-chlorophenoxy)-N-(2-(2-oxo-2-(phenethylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide stands out due to its unique combination of functional groups, which enhance its versatility and effectiveness. Similar compounds might include other thieno[3,4-c]pyrazole derivatives, but the presence of the chlorophenoxy and phenethylamino groups in this compound provides distinct advantages in terms of reactivity and application potential.
By bringing together these insights, we gain a comprehensive understanding of this compound, highlighting its synthesis, reactivity, and multifaceted uses in scientific research and industry.
Properties
IUPAC Name |
2-[3-[[2-(4-chlorophenoxy)acetyl]amino]-4,6-dihydrothieno[3,4-c]pyrazol-2-yl]-N-(2-phenylethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23ClN4O3S/c24-17-6-8-18(9-7-17)31-13-22(30)26-23-19-14-32-15-20(19)27-28(23)12-21(29)25-11-10-16-4-2-1-3-5-16/h1-9H,10-15H2,(H,25,29)(H,26,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIXAMIDRFPOAMG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)CC(=O)NCCC3=CC=CC=C3)NC(=O)COC4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(Z)-2-cyano-3-(3-methoxyphenyl)prop-2-enoyl]piperidine-3-carboxamide](/img/structure/B2746114.png)
![3-[(4-ethoxyphenyl)(methyl)sulfamoyl]-N-[(4-fluorophenyl)methyl]thiophene-2-carboxamide](/img/structure/B2746117.png)
![N-cyclohexyl-1,7-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2746120.png)

![(2Z)-2-[4-(3,3-dimethyl-2-oxoazetidin-1-yl)phenyl]-3-(dimethylamino)prop-2-enenitrile](/img/structure/B2746125.png)




![4-ethyl-7-hydroxy-N-(2-methoxy-5-methylphenyl)-5-oxo-4H,5H-thieno[3,2-b]pyridine-6-carboxamide](/img/structure/B2746133.png)

![N-(naphtho[2,1-d]thiazol-2-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2746135.png)

